molecular formula C8H8N2 B065541 6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 183586-34-7

6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B065541
CAS RN: 183586-34-7
M. Wt: 132.16 g/mol
InChI Key: PCAVQKASMKODDC-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrrolo[3,2-c]pyridine is a compound of interest in synthetic organic chemistry due to its pyrrolopyridine core, a structure found in many biologically active molecules. The compound serves as a key intermediate in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of this compound derivatives involves various methods, including the reaction of corresponding hydroxy derivatives with nucleophiles under acidic or basic conditions to produce fused tricyclic derivatives and methylene derivatives (Goto et al., 1991). Additionally, an efficient synthesis using sodium borohydride reduction and debenzylation steps has been described for the production of N6-substituted analogues (Nechayev et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been carried out using X-ray diffraction and DFT quantum chemical calculations, which provide insights into the conformation and electronic structure of these molecules (Kucharska et al., 2013).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, including nucleophilic attacks, which have been supported by local reactivity descriptors indicating high reactivity at certain positions (Halim & Ibrahim, 2022). Moreover, these compounds exhibit interesting properties, such as autorecycling oxidation under photoirradiation conditions (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

Research on similar pyrrolopyridine compounds has shown that they possess notable physical properties such as strong fluorescence and high thermal stability, making them suitable for applications in material science (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their reactivity in Lewis acid-promoted cascade reactions, have been explored to synthesize 1,2-dihydropyridines and pyrrolopyridinediones, highlighting their utility in organic synthesis (Yin et al., 2013).

Scientific Research Applications

  • Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives : These derivatives have a wide range of pharmacological properties. They have been studied as analgesic and sedative agents and can be used to treat diseases of the nervous and immune systems. They also exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

  • Efficient Synthesis of Pyrrolo[2,3-c]pyridine Derivatives : An efficient synthesis method for these compounds has been developed. This method is applicable for synthesizing different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines (Nechayev et al., 2013).

  • Synthesis of Pyrrolo[3,2-c]pyridin-4-one Derivatives : A direct and metal-free synthesis approach for poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives has been established. This method has broad substrate scope and utilizes green and efficient reaction conditions (Li et al., 2020).

  • Antimicrobial and Antimycobacterial Evaluation of Pyrrolo[3,2-c]pyridine Mannich Bases : New series of Mannich bases derived from pyrrolo[3,2-c]pyridine have shown good antibacterial activity against various strains and significant antitubercular activity (Jose et al., 2017).

  • Xanthine Oxidase Inhibitory Analysis : Compounds like 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives have been synthesized and evaluated for their inhibitory properties toward xanthine oxidase, an enzyme involved in purine metabolism (Schneller et al., 1978).

  • Synthesis of Pyrrolylpyridines from Alkynes and Isothiocyanates : A study demonstrated the synthesis of pyrrolylpyridines, crucial compounds in life-sustaining heterocycles, from alkynes and isothiocyanates. This method provides an approach to synthesize previously difficult-to-access compounds (Nedolya et al., 2015).

Safety and Hazards

The safety data sheet for “6-methyl-1H-pyrrolo[3,2-c]pyridine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for the research on “6-methyl-1H-pyrrolo[3,2-c]pyridine” and its derivatives could involve further investigation of their biological activities and potential therapeutic applications . Additionally, more studies are needed to understand the mechanism of action of these compounds .

Mechanism of Action

Target of Action

The primary target of 6-methyl-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . FGFRs consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound derivatives have shown potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties and their impact on bioavailability are crucial for its therapeutic potential .

Result of Action

In vitro studies have shown that this compound derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAVQKASMKODDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437954
Record name 6-Methyl-5-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183586-34-7
Record name 6-Methyl-5-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 4-benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine synthesized?

A1: 4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine (2) was synthesized as a 1-deaza analogue of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1). This research aimed to explore how replacing a nitrogen atom with a carbon atom in the pyrrolopyrimidine core structure would affect the compound's properties. []

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